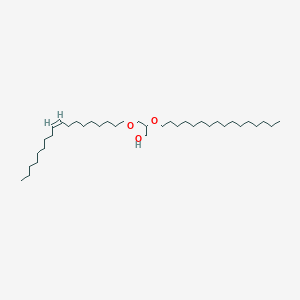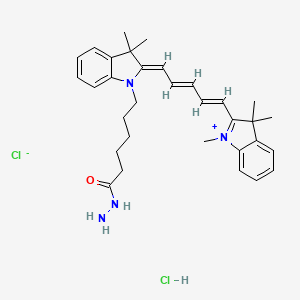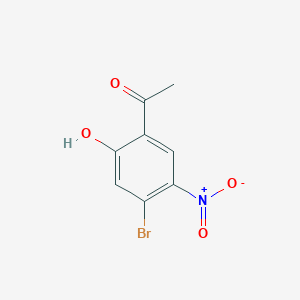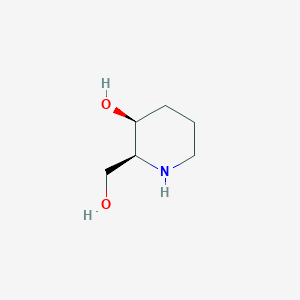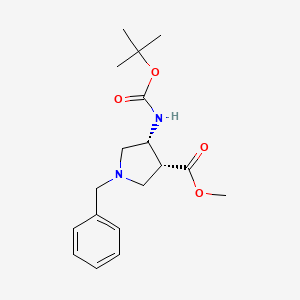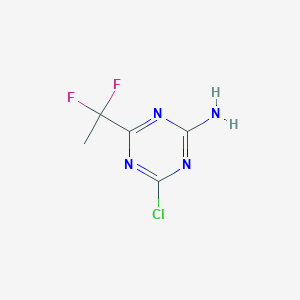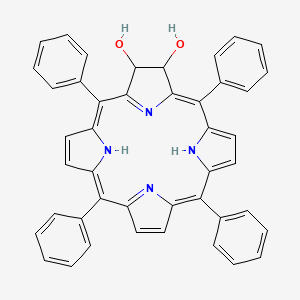
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are known for their role in various biological processes, including oxygen transport and photosynthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol typically involves the reduction of 5,10,15,20-tetraphenylporphyrin. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the selective reduction of the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product .
化学反应分析
Types of Reactions: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin.
Reduction: Further reduction can lead to the formation of more reduced porphyrin derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions[][3].
Major Products:
Oxidation: The major product is the corresponding porphyrin.
Reduction: The major products are more reduced porphyrin derivatives.
Substitution: The major products are substituted porphyrin derivatives with various functional groups[][3].
科学研究应用
Chemistry: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol is used as a model compound in the study of porphyrin chemistry. Its unique structure allows researchers to investigate the electronic and photophysical properties of porphyrins .
Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model for understanding the behavior of natural porphyrins in biological systems .
Medicine: Its photophysical properties make it a candidate for further investigation in this field .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its ability to undergo various chemical reactions makes it a versatile compound for these purposes .
作用机制
The mechanism of action of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol involves its interaction with molecular targets through its porphyrin ring. The compound can interact with metal ions, forming metal complexes that exhibit unique catalytic properties. Additionally, its photophysical properties allow it to absorb light and transfer energy, making it useful in photodynamic therapy and other photochemical applications .
相似化合物的比较
5,10,15,20-Tetraphenylporphyrin (TPP): A parent compound of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol, used in similar research applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride: A metal complex of TPP, used as a catalyst in various chemical reactions.
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc: Another metal complex of TPP, used in photophysical studies.
Uniqueness: this compound is unique due to its reduced porphyrin ring, which imparts different chemical and photophysical properties compared to its parent compound and other similar derivatives. This makes it particularly valuable in studies involving reduction-oxidation reactions and photodynamic therapy .
属性
分子式 |
C44H32N4O2 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC 名称 |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin-2,3-diol |
InChI |
InChI=1S/C44H32N4O2/c49-43-41-39(29-17-9-3-10-18-29)35-25-23-33(46-35)37(27-13-5-1-6-14-27)31-21-22-32(45-31)38(28-15-7-2-8-16-28)34-24-26-36(47-34)40(42(48-41)44(43)50)30-19-11-4-12-20-30/h1-26,43-44,46-47,49-50H |
InChI 键 |
CFLMAFPOJWFYLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C(C4O)O)C9=CC=CC=C9)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


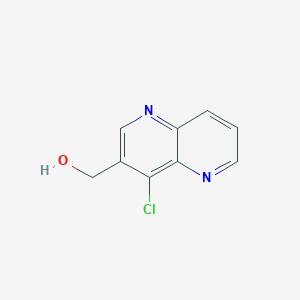
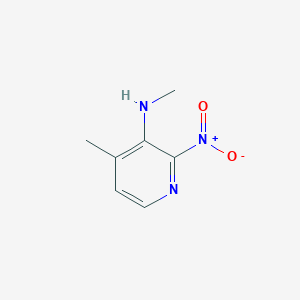
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)
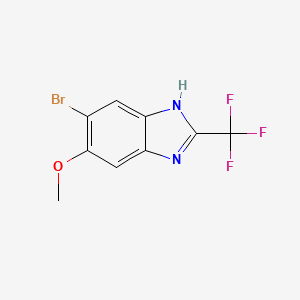
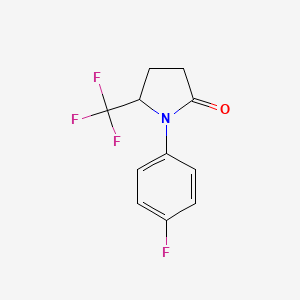
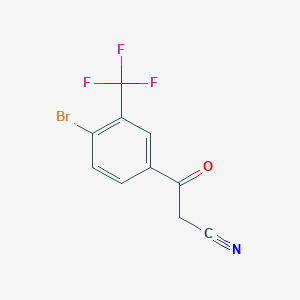
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

